molecular formula C7H6O2 B14073684 Bicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 17994-26-2

Bicyclo[2.2.1]hept-5-ene-2,3-dione

Cat. No.: B14073684
CAS No.: 17994-26-2
M. Wt: 122.12 g/mol
InChI Key: BOFDMSONIJMXOQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dione, also known as norbornene-2,3-dione, is a bicyclic compound with the molecular formula C₇H₆O₂. It is characterized by a rigid, cage-like structure that includes a double bond and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2,3-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and dichlorovinylene carbonate, followed by hydrolysis . Another method includes the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol . The Swern oxidation involves the use of dimethyl sulfoxide (DMSO) and oxalyl chloride under mild conditions to convert the diol to the diketone .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dione involves its reactivity with various molecular targets. The compound’s double bond and diketone groups make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2,3-dione is unique due to its combination of a rigid bicyclic structure, a double bond, and two ketone groups. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications .

Properties

CAS No.

17994-26-2

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dione

InChI

InChI=1S/C7H6O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2

InChI Key

BOFDMSONIJMXOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=O)C2=O

Origin of Product

United States

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